
K114
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K114 involves the bromination of 2,5-bis-(4-hydroxy)styrylbenzene. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
pH-Dependent Phenolate Formation
K114 exhibits pH-sensitive fluorescence due to the ionization of its phenolic hydroxyl groups.
Reaction Mechanism:
In aqueous solutions, this compound undergoes deprotonation at basic pH (>9.5), forming a phenolate anion. This transition is accompanied by a red-shift in fluorescence emission (from 450 nm to 520 nm) and enhanced intensity .
Chemical Equation:
Key Findings:
- At pH 7.4 (physiological conditions), this compound remains unionized but forms a phenolate-like species upon binding to cationic amyloid surfaces (e.g., SEVI fibrils) .
- The red-shift to 535 nm in the presence of SEVI fibrils suggests electrostatic stabilization of the phenolate anion by lysine residues .
Table 1: Fluorescence Properties of this compound Under Different Conditions
Condition | λ<sub>ex</sub> (nm) | λ<sub>em</sub> (nm) | Intensity Change |
---|---|---|---|
pH 8.5 (aqueous buffer) | 370 | 450 | Minimal fluorescence |
pH 10.5 (basic buffer) | 395 | 520 | High fluorescence |
SEVI fibrils (pH 7.4) | 360 | 535 | 80 nm red-shift |
Binding Interactions with Amyloid Fibrils
This compound binds selectively to β-sheet-rich amyloid structures via electrostatic and hydrogen-bonding interactions .
Reaction Mechanism:
- Electrostatic Interaction: Negatively charged phenolate oxygen atoms interact with cationic lysine residues on fibril surfaces .
- Hydrogen Bonding: Hydroxyl protons of this compound form bonds with electronegative atoms on fibrils .
Key Findings:
- Binding Affinity: EC<sub>50</sub> = 20–30 nM for Aβ(1-40), α-synuclein, and tau fibrils .
- Specificity: No binding to non-cationic fibrils (e.g., insulin or Aβ42 at neutral pH) .
Table 2: Binding Parameters of this compound with Amyloid Targets
Photophysical Reactions Under Light Exposure
This compound exhibits light-induced fluorescence enhancement (LIFE) and spectral blue-shifts when bound to amyloid assemblies .
Reaction Mechanism:
- Photoinduced Electron Transfer (PET): High-intensity laser exposure alters the electronic environment, stabilizing the phenolate anion .
- pH-Dependent Emission: Local pH at amyloid binding pockets governs emission spectra more than bulk solvent pH .
Key Findings:
- LIFE Effect: Permanent fluorescence increase (1.5–2.5x) observed in Alzheimer’s brain sections and silk fibrils .
- Blue-Shift: Emission maxima shift from 535 nm to 510 nm under prolonged irradiation .
Solubility and Preparation
This compound is highly insoluble in aqueous buffers but dissolves in polar aprotic solvents.
Reaction Protocol :
- Stock Solution: Dissolve this compound in DMSO (10–20 mM).
- Working Solution: Dilute in buffer (≤1% DMSO v/v) to prevent aggregation.
Table 3: Solubility and Stability Data
Solvent | Max Solubility (mg/mL) | Stability |
---|---|---|
DMSO | 39.33 | Stable at -20°C |
Ethanol | 19.66 | 24 hours, 4°C |
Molecular Modeling and Energy Minimization
Computational studies using Molecular Operating Environment (MOE) reveal:
Scientific Research Applications
Detection of Amyloid Aggregates
K114 has been extensively used for the detection of amyloid plaques and neurofibrillary tangles in both human and rodent brain tissues. A study demonstrated that modified this compound could label amyloid plaques within minutes, providing high contrast and resolution compared to conventional markers . The dual labeling technique using modified this compound alongside antibodies against hyperphosphorylated tau showed significant colocalization with neurofibrillary tangles, indicating its effectiveness in identifying complex protein aggregates .
Photophysical Studies
Research has highlighted the complex photophysical behavior of this compound when bound to amyloid structures. The dye's fluorescence intensity is influenced by factors such as pH and excitation power. For instance, exposure to high excitation power led to a permanent increase in fluorescence intensity and a spectral blue-shift, which could be exploited for improved detection methods in histological samples . These findings suggest that this compound can serve as a valuable tool for differentiating between various conformations of protein aggregates.
Drug Delivery Systems
This compound's properties have also been explored in drug delivery research. Its ability to bind tightly to amyloid fibrils allows it to be utilized as a tracer in drug delivery systems targeting neurodegenerative diseases. By modifying its chemical structure or binding affinity, researchers aim to enhance the efficacy of therapeutic agents delivered to specific sites within the brain .
Case Studies
Mechanism of Action
K114 exerts its effects by binding tightly to amyloid fibrils. The binding occurs through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. The dye exhibits minimal fluorescence in aqueous buffers but fluoresces brightly upon binding to amyloid fibrils. This fluorescence enhancement allows for the quantitative monitoring of amyloid fibril formation .
Comparison with Similar Compounds
K114 is unique in its minimal fluorescence in aqueous buffers and its bright fluorescence upon binding to amyloid fibrils. Similar compounds include:
Congo Red: Another amyloid-specific dye but with different fluorescence properties.
Thioflavin T and S: Commonly used amyloid dyes with different binding affinities and fluorescence characteristics.
This compound stands out due to its high specificity and sensitivity for amyloid fibrils, making it a valuable tool in amyloid research and diagnostics.
Biological Activity
K114 is a potent fluorescent probe specifically designed for the detection of amyloid fibrils, particularly those associated with neurodegenerative diseases like Alzheimer's. This article explores the biological activity of this compound, focusing on its photophysical properties, applications in research, and relevant case studies.
Overview of this compound
This compound, also known as (trans-trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, has gained attention for its ability to selectively bind to amyloid fibrils. Its effective concentration (EC50) ranges from 20 to 30 nM , making it a highly sensitive tool for amyloid detection in various biological contexts .
Photophysical Properties
The unique photophysical characteristics of this compound are crucial for its function as a fluorescent probe:
- Fluorescence Behavior : this compound exhibits minimal fluorescence in aqueous solutions but fluoresces brightly when bound to amyloid fibrils. The fluorescence is pH-dependent, with excitation and emission maxima shifting based on the pH level:
This property allows researchers to use this compound in various microscopy techniques, including fluorescence and confocal microscopy.
Applications in Research
This compound has been utilized in several studies focused on amyloid fibril detection:
- Detection of Amyloid Fibrils : this compound's primary application is in the detection of amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. The probe's ability to differentiate between various protein aggregates enhances its utility in neurobiological research .
- Mechanistic Studies : Research has demonstrated that this compound can be used to study the mechanisms underlying amyloid fibrillogenesis. For instance, LeVine et al. (2005) explored how Aβ(1-40) fibrils induce fluorescence in this compound, providing insights into the interactions between the probe and amyloid structures .
- Complex Photophysical Studies : Stepanchuk et al. (2021) highlighted the complex photophysical properties of this compound, emphasizing its versatility as a fluorescent probe for detecting different types of protein aggregates beyond just amyloids .
Case Study 1: Amyloid Detection in Alzheimer’s Models
In a study published by Stepanchuk et al., this compound was employed to visualize amyloid plaques in transgenic mouse models of Alzheimer’s disease. The researchers reported that this compound effectively labeled amyloid deposits, allowing for detailed imaging and quantification of plaque burden in brain tissues.
Case Study 2: Differentiation of Protein Aggregates
Another significant application involved using this compound to distinguish between various types of protein aggregates, including tau and alpha-synuclein fibrils. This differentiation is crucial for understanding the pathophysiology of different neurodegenerative diseases. The study demonstrated that this compound could selectively bind to these aggregates, providing a reliable method for their identification .
Properties
IUPAC Name |
4-[(E)-2-[3-bromo-4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO2/c23-22-15-18(2-1-16-5-11-20(24)12-6-16)4-10-19(22)9-3-17-7-13-21(25)14-8-17/h1-15,24-25H/b2-1+,9-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPHQQMZTXMEGO-RJTULKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)/C=C/C3=CC=C(C=C3)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017556 | |
Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872201-12-2 | |
Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-1-Bromo-2,5-bis-(4-hydroxy)styrylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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